molecular formula C8H4IN3 B13783052 2-Iodo-6-methylpyridine-3,4-dicarbonitrile

2-Iodo-6-methylpyridine-3,4-dicarbonitrile

Cat. No.: B13783052
M. Wt: 269.04 g/mol
InChI Key: LUZWKMBNKCXYPC-UHFFFAOYSA-N
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Description

2-Iodo-6-methylpyridine-3,4-dicarbonitrile is a heterocyclic organic compound with the molecular formula C8H4IN3 It is characterized by the presence of iodine, methyl, and dicarbonitrile groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-6-methylpyridine-3,4-dicarbonitrile can be achieved through several methods. One common approach involves the iodination of 6-methylpyridine-3,4-dicarbonitrile using iodine and a suitable oxidizing agent. The reaction typically takes place in an organic solvent such as acetonitrile under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar iodination techniques. The choice of reagents and reaction conditions may be optimized to improve yield and purity for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-6-methylpyridine-3,4-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Iodo-6-methylpyridine-3,4-dicarbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Iodo-6-methylpyridine-3,4-dicarbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine and dicarbonitrile groups can influence its binding affinity and specificity for these targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Iodo-6-methylpyridine-3-carbonitrile
  • 2,6-Pyridinedicarbonitrile
  • 3,4-Pyridinedicarbonitrile

Uniqueness

2-Iodo-6-methylpyridine-3,4-dicarbonitrile is unique due to the presence of both iodine and dicarbonitrile groups on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C8H4IN3

Molecular Weight

269.04 g/mol

IUPAC Name

2-iodo-6-methylpyridine-3,4-dicarbonitrile

InChI

InChI=1S/C8H4IN3/c1-5-2-6(3-10)7(4-11)8(9)12-5/h2H,1H3

InChI Key

LUZWKMBNKCXYPC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=N1)I)C#N)C#N

Origin of Product

United States

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